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Introduction

The calcium chloride (CaCl2) heat shock method is a widely used and cost-effective technique
for the artificial transformation of bacterial cells, particularly Escherichia coli, with plasmid DNA.
[1] This method relies on rendering the bacterial cell membrane transiently permeable to DNA.
The process involves treating the cells with ice-cold calcium chloride to facilitate the binding of
plasmid DNA to the cell surface, followed by a brief heat shock to promote the uptake of the
DNA into the cell.[2] This application note provides a detailed protocol for preparing competent
E. coli cells and performing heat shock transformation.

Principle of the Method

Bacterial cell membranes are naturally impermeable to hydrophilic molecules like DNA. The
calcium chloride heat shock method artificially induces competence in bacterial cells through a
two-step process. First, the cells are incubated in an ice-cold calcium chloride solution. The
positively charged calcium ions are thought to neutralize the negative charges on both the
phosphate backbone of the DNA and the lipopolysaccharides on the outer surface of the
bacterial cell membrane.[3][4] This allows the DNA to come into closer proximity with the cell
membrane. The subsequent heat shock step is believed to create transient pores in the cell
membrane, allowing the plasmid DNA to enter the cytoplasm.[2][4] Following the heat shock,
the cells are returned to a cold environment to restore the membrane integrity and are then
incubated in a rich medium to allow for the expression of antibiotic resistance genes encoded
on the plasmid before plating on selective media.[2]
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Experimental Protocols
Preparation of Competent E. coli Cells

This protocol outlines the steps to prepare chemically competent E. coli cells using the calcium
chloride method. It is crucial to maintain sterile and cold conditions throughout the procedure to
ensure high competency.[5]

 Inoculation and Growth: Inoculate a single colony of the desired E. coli strain into 5 mL of
Luria-Bertani (LB) broth.[6] Incubate overnight at 37°C with vigorous shaking. The following
day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a larger flask to
ensure good aeration.[5][6]

e Monitoring Growth: Incubate the culture at 37°C with shaking and monitor the optical density
at 600 nm (OD600).[7] It is critical to harvest the cells during the early to mid-logarithmic
growth phase, typically at an OD600 of 0.35 to 0.4.[7][8]

» Harvesting the Cells: Once the desired OD600 is reached, immediately place the culture on
ice for 10-30 minutes to halt cell growth.[5][6] Transfer the culture to sterile, pre-chilled
centrifuge tubes.

o Centrifugation: Pellet the cells by centrifugation at approximately 4,000 x g for 5-10 minutes
at 4°C.[5] Carefully decant the supernatant.

o First Wash: Gently resuspend the cell pellet in half of the original culture volume (e.g., 50 mL
for a 100 mL culture) of ice-cold, sterile 0.1 M CaCl2 solution.[6][9] Keep the cell suspension
on ice for 20-30 minutes.[6][7]

o Second Centrifugation: Pellet the cells again by centrifugation at 4,000 x g for 5-10 minutes
at 4°C.[5] Discard the supernatant.

e Resuspension and Storage: Gently resuspend the final cell pellet in a smaller volume of ice-
cold, sterile 0.1 M CaCl2, often with 15% glycerol for long-term storage (e.g., 1/50th of the
original culture volume).[6][10] Aliquot the competent cells into pre-chilled microcentrifuge
tubes, flash-freeze them in liquid nitrogen, and store them at -80°C until use.[9][11]

Heat Shock Transformation Protocol
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This protocol describes the steps to introduce plasmid DNA into the prepared competent cells.

Thawing Competent Cells: Thaw an aliquot of competent cells on ice. It is important to avoid
warming the cells.

Addition of DNA: Add 1-10 pL of the plasmid DNA solution (typically 10-100 ng) to the
thawed competent cells.[11] Gently mix by tapping the tube. As a control, set up a tube with
competent cells but no DNA.

Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes to allow the DNA to
adhere to the cell surface.[7][11]

Heat Shock: Transfer the tube to a 42°C water bath for a specific duration, typically between
45 to 90 seconds.[6][11] This step is critical and the duration can be optimized for different
strains. Immediately after the heat shock, return the tube to ice for 1-2 minutes.[6]

Recovery: Add 900 pL of pre-warmed (37°C) SOC or LB medium to the tube.[10] Incubate
the cells at 37°C for 1 hour with gentle shaking. This allows the cells to recover and express
the antibiotic resistance gene from the plasmid.[2][6]

Plating: Plate 100-200 pL of the transformed cell culture onto LB agar plates containing the
appropriate antibiotic for selection.[6]

Incubation: Incubate the plates overnight at 37°C. Transformed colonies should be visible the
next day.

Quantitative Data Summary

The efficiency of calcium chloride transformation can be influenced by several factors, including
the E. coli strain, the concentration of CaCl2, the duration and temperature of the heat shock,
and the quality of the plasmid DNA.[12][13]
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Parameter Value Notes References
Early to mid-
Growth Phase logarithmic phase is
0.2-0.6 _ _ [6].[9]
(OD600) crucial for optimal
competency.

0.1 M is a commonly
CacCl2 Concentration 30 mM - 100 mM used and effective [11],[14]

concentration.

) ] Allows for the
Incubation on Ice (with

20 - 40 minutes association of DNA [6]
DNA) _
with the cell surface.
Standard temperature
Heat Shock ) ]
42°C for inducing DNA [6].[11],[7]
Temperature
uptake.

Shorter durations (45-
Heat Shock Duration 45 - 120 seconds 60s) are common, but  [6],[11],[10]

can be optimized.

Varies significantly

Transformation
o 1075 - 10”8 cfu/pg with the protocol and [15],[16],[17]
Efficiency .
strain used.
Visualizations

Experimental Workflow for Calcium Chloride Heat Shock
Transformation
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Caption: Workflow of Calcium Chloride Heat Shock Transformation.
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Molecular Mechanism of DNA Uptake

Plasmid DNA
(Negative Charge)

Neutralization of
negative charges \

DNA adheres to
cell surface

DNA adheres to
cell surface

Bacteria

Cell Membrane
(Negative Charge)

pplication of heat

Heat Shock (42°C)

Transient Pore Formation

DNA Uptake

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b154954?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Mechanism of DNA entry during heat shock transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b154954#protocol-for-calcium-chloride-dihydrate-heat-
shock-transformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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